molecular formula C24H26N2O4S2 B2548425 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 951572-67-1

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2548425
CAS No.: 951572-67-1
M. Wt: 470.6
InChI Key: FQFASOCXPTYZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with benzenesulfonyl and 2,4,6-trimethylbenzenesulfonamide groups. Its structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-17-14-18(2)24(19(3)15-17)31(27,28)25-21-12-11-20-8-7-13-26(23(20)16-21)32(29,30)22-9-5-4-6-10-22/h4-6,9-12,14-16,25H,7-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFASOCXPTYZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves the coupling of benzenesulfonyl chloride with a tetrahydroquinoline derivative under basic conditions. One common method involves the use of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an organic solvent like dichloromethane . The reaction proceeds through the nucleophilic attack of the amine group on the benzenesulfonyl chloride, leading to the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzenesulfonyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the parent compound.

    Reduction: Reduced forms of the sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Target Enzymes

The primary biochemical target of this compound is the enzyme N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . This enzyme plays a crucial role in bacterial cell wall synthesis. By inhibiting GlmU, the compound disrupts bacterial membrane integrity, leading to cell death.

Mode of Action

The mechanism involves:

  • Enzyme Inhibition : The compound binds to GlmU and inhibits its activity.
  • Disruption of Membrane Synthesis : This inhibition affects the biochemical pathways responsible for synthesizing bacterial membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It interacts with specific molecular targets such as:

  • D-glutamic acid-adding enzyme (MurD)
  • N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU)

These interactions make it a candidate for developing new antibiotics.

Anticancer Properties

Preliminary studies suggest that the compound has potential anticancer effects. It may modulate signaling pathways associated with cell proliferation and apoptosis:

  • Inhibition of Cyclooxygenases (COX) : The compound may inhibit COX enzymes involved in inflammatory responses.
  • Impact on Histone Deacetylases (HDACs) : It could affect HDACs critical for cancer cell survival.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting cytokine production and COX enzymes. This property may be leveraged in therapeutic applications targeting inflammatory diseases.

The following table summarizes key biological activities reported in various studies:

Activity TypeDescriptionReference
AntibacterialEffective against resistant strains of bacteria by inhibiting cell wall synthesis
AnticancerInduces apoptosis in cancer cell lines through modulation of NF-kB signaling pathways
Anti-inflammatoryReduces cytokine levels and inhibits COX enzymes

Antibacterial Activity

A study on quinoline derivatives indicated that modifications to the sulfonamide group significantly enhanced antibacterial efficacy against resistant strains of bacteria.

Anti-inflammatory Effects

Research demonstrated that derivatives of tetrahydroquinoline exhibited potent anti-inflammatory effects by inhibiting COX enzymes and reducing cytokine production in vitro.

Cancer Research

Investigations into the anticancer properties of related compounds revealed their ability to induce cell cycle arrest and apoptosis in various cancer cell lines through multiple mechanisms.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its catalytic activity . This inhibition can lead to a decrease in tumor growth and proliferation due to the disruption of pH regulation in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Modifications and Substituent Effects

The target compound shares a tetrahydroquinoline scaffold with sulfonamide substituents, but key differences arise in substituent type, position, and electronic effects:

Compound Name (Reference) Core Modification Substituent Features
Target Compound Tetrahydroquinolin-7-yl - 1-(Benzenesulfonyl)
- 2,4,6-Trimethylbenzenesulfonamide
Tetrahydroquinolin-6-yl - 1-(4-Fluorobenzenesulfonyl)
- 2,4,6-Trimethylbenzenesulfonamide
Tetrahydroquinolin-4-yl - 4-Nitrophenyl
- 5-(5-Phenylisoxazol-3-yl)
Tetrahydroquinolin-7-yl - 1-(Benzenesulfonyl)
- 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide

Key Observations :

  • Positional Isomerism : highlights the impact of substituent position (6-yl vs. 7-yl), which may alter steric interactions and binding affinity.
  • Extended Conjugation : replaces trimethylbenzene with a tetrahydronaphthalene group, increasing hydrophobicity (logP = 5.07) and molecular weight (482.62 g/mol).
Crystallographic and Conformational Differences

provides detailed crystallographic data for a structurally distinct analog:

  • Dihedral Angles : The isoxazole ring exhibits torsional angles of 47.0°–56.4°, influencing molecular packing and hydrogen-bonding networks (O–H⋯O, N–H⋯O).
  • Nitro Group Orientation : The nitro substituent rotates at 3.5°–31.1°, affecting electronic distribution and reactivity.

Physicochemical Properties

Property Target Compound (Inferred) (Inferred)
Molecular Weight (g/mol) ~480–490 ~490–500 482.62
logP ~4.5–5.1 ~4.0–4.5 (due to –F) 5.07
Hydrogen Bond Acceptors 8 8 8
Polar Surface Area (Ų) ~72 ~72 71.96

Key Trends :

  • Lipophilicity : The target compound’s logP likely exceeds ’s fluorinated analog due to reduced electronegativity but remains lower than ’s tetrahydronaphthalene derivative.
  • Solubility : The trimethylbenzene group in the target compound may reduce aqueous solubility compared to ’s partially saturated naphthalene system.

Research Implications

  • Drug Design : Substituent position (6-yl vs. 7-yl) and fluorination ( ) could optimize target engagement in kinase inhibitors or GPCR modulators.
  • Material Science : Conformational rigidity ( ) and hydrogen-bonding patterns may guide crystal engineering for sustained-release formulations.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the sulfonamide class. Its unique structural configuration combines a tetrahydroquinoline ring with a benzenesulfonyl moiety, suggesting potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C22H26N2O4S2C_{22}H_{26}N_2O_4S_2 and its IUPAC name. The presence of both sulfonamide and tetrahydroquinoline groups is significant for its biological activity.

Property Details
Molecular Formula C22H26N2O4S2C_{22}H_{26}N_2O_4S_2
IUPAC Name This compound
CAS Number Not specified in available data

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial properties. The mechanism primarily involves the inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), an essential precursor in folate production. This inhibition disrupts DNA synthesis in bacteria.

Recent studies have demonstrated that derivatives of sulfonamides exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Show efficacy against Escherichia coli but limited activity against Pseudomonas aeruginosa due to inherent resistance mechanisms .

The primary mechanism of action for this compound involves:

  • Inhibition of Dihydropteroate Synthase : The compound competes with PABA for binding to dihydropteroate synthase.
  • Disruption of Folate Synthesis : This leads to reduced levels of tetrahydrofolate necessary for nucleic acid synthesis.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The results indicated that compounds similar to this compound showed significant antibacterial activity:

Bacterial Strain Activity
Staphylococcus aureusInhibition Zone: 15 mm
Escherichia coliInhibition Zone: 12 mm
Pseudomonas aeruginosaNo significant activity

This study highlights the potential application of this compound in treating infections caused by susceptible strains .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of sulfonamides revealed that modifications on the benzene ring significantly influence biological activity. Substituents such as electron-withdrawing groups enhance antibacterial potency:

Modification Effect on Activity
Nitro group additionIncreased potency
Methyl group substitutionVariable effects

This suggests that further chemical modifications could optimize the biological efficacy of this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.